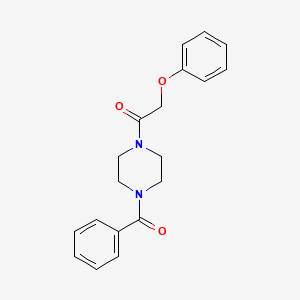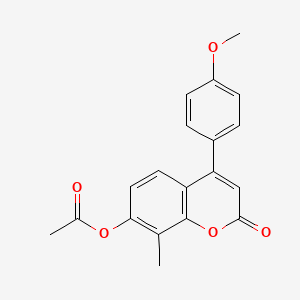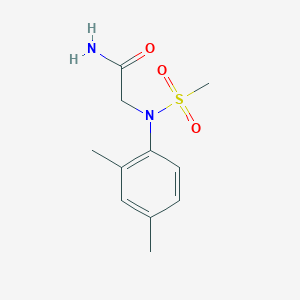
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug, but recent studies have shown its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用机制
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to act on several different targets in the brain. N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several different neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several different biochemical and physiological effects in animal models. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of several different neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for promoting the growth and survival of neurons in the brain.
实验室实验的优点和局限性
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a relatively small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the brain. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
未来方向
There are several different future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in treating other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Additionally, research is needed to better understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and how it interacts with different neurotransmitter systems in the brain. Finally, there is a need for clinical trials to test the safety and efficacy of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
合成方法
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2,4-dimethylphenylmagnesium bromide with methylsulfonyl chloride to form N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide. This intermediate compound is then reacted with glycine to form the final product, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
属性
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-10(9(2)6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQODXELXDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)

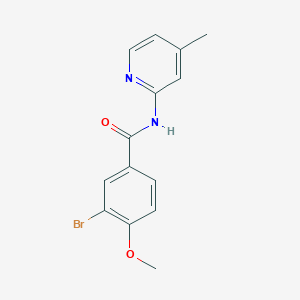
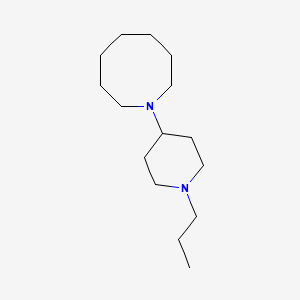
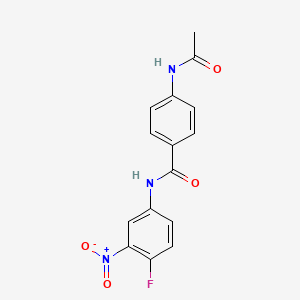
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
